4-(2-Bromophenyl)thian-4-ol
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Overview
Description
4-(2-Bromophenyl)thian-4-ol is an organic compound with the molecular formula C₁₁H₁₃BrOS It is a thian-4-ol derivative where a bromophenyl group is attached to the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)thian-4-ol typically involves the reaction of 2-bromobenzene with thian-4-ol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylthian-4-ol.
Substitution: Various substituted thian-4-ol derivatives.
Scientific Research Applications
4-(2-Bromophenyl)thian-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The thian-4-ol moiety may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophenol: Similar structure but lacks the thian-4-ol moiety.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of a thian-4-ol moiety.
4-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Contains a sulfonyl group and an amino acid residue.
Uniqueness
4-(2-Bromophenyl)thian-4-ol is unique due to the presence of both the bromophenyl and thian-4-ol moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13BrOS |
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Molecular Weight |
273.19 g/mol |
IUPAC Name |
4-(2-bromophenyl)thian-4-ol |
InChI |
InChI=1S/C11H13BrOS/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 |
InChI Key |
IIKLLBMUVFGIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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